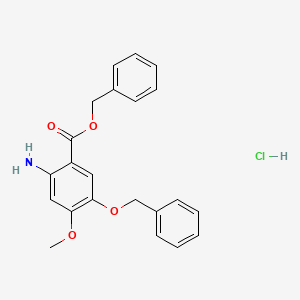

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

Vue d'ensemble

Description

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, amino, benzyloxy, and methoxy functional groups attached to a benzoate core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.

Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the benzoate core.

Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents such as methyl iodide.

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the benzoate core.

Hydrolysis: The ester bond in the benzoate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride features a complex structure that includes:

- Functional Groups : An amino group, methoxy group, and benzyloxy group attached to a benzoate core.

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 348.82 g/mol

This unique arrangement of functional groups contributes to its diverse biological activities and potential pharmaceutical applications.

Medicinal Chemistry

This compound is primarily studied for its role as a pharmaceutical intermediate. It has been investigated for:

- Drug Development : The compound serves as a precursor in synthesizing more complex molecules with therapeutic properties. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Biological Research

The compound has been evaluated for its potential biological activities, including:

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has shown promise as an inhibitor of specific cytochrome P450 enzymes, which are crucial in drug metabolism. This characteristic is vital for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.

Synthesis of Novel Compounds

This compound can be used as a building block in the synthesis of other bioactive compounds. For example:

- The synthesis of derivatives with enhanced potency or selectivity can be achieved through modifications at the amino or methoxy groups, allowing researchers to explore new therapeutic avenues .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated that it selectively inhibited CYP1A2 and CYP2D6. This finding highlights its relevance in pharmacology, particularly concerning drug metabolism and interactions.

Mécanisme D'action

The mechanism of action of Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate the activity of these proteins and influence cellular processes.

Inhibiting or activating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, or inflammation.

Interacting with nucleic acids: It may bind to DNA or RNA, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate: The free base form of the compound.

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate acetate: An acetate salt form.

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate sulfate: A sulfate salt form.

Uniqueness

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Activité Biologique

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a benzoate moiety, with an amino group at the 2-position and a methoxy group at the 4-position. Its molecular formula is , and it typically exists as a hydrochloride salt, enhancing its solubility and stability.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's IC50 values, which indicate the concentration required for 50% inhibition of cell growth, vary across different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.2 |

| HCT116 (Colon) | 3.7 |

| HEK293 (Kidney) | 5.3 |

These values suggest that the compound is particularly potent against MCF-7 cells, which are commonly used in breast cancer research.

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which play crucial roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in drug-drug interaction studies.

- Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidative activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Gram-positive bacteria has been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound on MCF-7 cells, researchers found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The study concluded that the compound's selective targeting of cancer cells while sparing normal cells could be beneficial for therapeutic applications.

Case Study 2: Drug Interaction Potential

Another investigation focused on the drug interaction potential of this compound with common medications metabolized by cytochrome P450 enzymes. The results indicated that co-administration could significantly alter plasma levels of these drugs, highlighting the importance of understanding this compound's metabolic profile in clinical settings.

Propriétés

IUPAC Name |

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXAZNGYHYRGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743550 | |

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634197-80-1 | |

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.